molecular formula C23H27ClN4O3 B611944 1-(2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide CAS No. 1010869-76-7

1-(2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide

Cat. No.: B611944
CAS No.: 1010869-76-7
M. Wt: 442.94
InChI Key: WNGOLLOYIRPBJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting its complex molecular architecture. The compound is alternatively identified by its research designation ZINC32540717, which represents its catalog entry in the ZINC database of commercially available compounds for virtual screening. According to PubChem chemical database records, the compound possesses the molecular formula C23H26N4O3 and exhibits a molecular weight of 406.5 grams per mole. The International Chemical Identifier string InChI=1S/C23H26N4O3/c24-23(29)17-8-10-27(11-9-17)12-13-30-18-6-7-19(21(28)14-18)22-20(15-25-26-22)16-4-2-1-3-5-16/h1-7,14-15,17,28H,8-13H2,(H2,24,29)(H,25,26) provides a standardized structural representation that enables precise chemical identification across various computational platforms and databases.

From a structural classification perspective, this compound belongs to the broader category of piperidine derivatives, which constitute a significant class of nitrogen-containing heterocycles widely represented in pharmaceutical applications. The presence of the pyrazole moiety further classifies it within the azole family of compounds, specifically as a member of the five-membered heterocyclic systems containing two adjacent nitrogen atoms. The pyrazole structural unit has been recognized as a privileged scaffold in medicinal chemistry, with extensive documentation of its presence in numerous clinically approved medications including celecoxib, a potent anti-inflammatory agent, and various other therapeutic agents spanning diverse pharmacological categories. The compound's structural complexity is enhanced by the incorporation of a phenoxyethyl linker, which serves to connect the pyrazole and piperidine components while potentially contributing to the overall biological activity through conformational flexibility and specific molecular interactions.

Structural Component Chemical Classification Functional Significance
Piperidine Ring Six-membered saturated heterocycle Provides conformational stability and biological activity
Pyrazole Moiety Five-membered azole heterocycle Confers diverse pharmacological properties
Phenoxyethyl Linkage Aromatic ether bridge Enables molecular flexibility and target binding
Carboxamide Group Amide functional group Facilitates hydrogen bonding and protein interactions

Historical Context and Discovery

The historical development of this compound can be traced to broader advances in pyrazole chemistry that began in the nineteenth century. The foundational understanding of pyrazole derivatives emerged from the pioneering work of German chemist Ludwig Knorr in 1883, who first described the antipyretic action of pyrazole derivatives in humans and subsequently named the compound antipyrine. This seminal discovery established pyrazoles as a class of compounds with significant therapeutic potential, spurring decades of research into their synthetic methodologies and biological applications. The evolution of pyrazole chemistry continued with Hans von Pechmann's classical synthetic method developed in 1898, which demonstrated the synthesis of pyrazole from acetylene and diazomethane, providing a fundamental approach that influenced subsequent synthetic strategies.

The specific compound under investigation represents a modern evolution of pyrazole-based drug design, incorporating sophisticated structural elements that reflect contemporary understanding of structure-activity relationships. The identification of this compound as a potent ebolavirus inhibitor emerged from systematic virtual screening approaches that leveraged computational docking studies to identify potential antiviral agents. Structure-based in silico screening methodologies were employed to evaluate a comprehensive database of natural compounds, ultimately leading to the identification of compounds capable of binding to the conserved cavity between the attachment and fusion subunits of Ebolavirus glycoprotein. The discovery process utilized high-resolution structural complexes of Ebolavirus glycoprotein with various approved drugs, revealing that binding to a common cavity prevented fusion of viral and endosomal membranes, thereby inhibiting viral infection.

Research investigations demonstrated that this compound, along with related structural analogs, exhibited remarkable antiviral activity through direct interaction with Ebolavirus glycoprotein. The compound achieved an inhibitory concentration at fifty percent effectiveness of 50 nanomolar, significantly surpassing the activity of toremifene, the previously best-known inhibitor that directly interacts with Ebolavirus glycoprotein. Structural analyses revealed that two molecules of the compound bind simultaneously in the target cavity, with the chlorine-containing analog demonstrating superior binding affinity through the formation of halogen bonds with the protein backbone. These findings established the compound as a leading candidate for antiviral drug development and highlighted the potential of structure-based drug design approaches in addressing emerging infectious disease threats.

Research Significance and Applications

The research significance of this compound extends across multiple domains of biomedical science, with particular emphasis on antiviral therapeutics and structural biology applications. The compound's demonstrated ability to inhibit Ebolavirus infection through direct interaction with viral glycoprotein represents a significant advancement in the development of countermeasures against filoviral hemorrhagic fevers. Inhibition assays using Human Immunodeficiency Virus type 1-derived pseudoviruses expressing Ebolavirus envelope glycoproteins confirmed the compound's antiviral efficacy, with dose-dependent inhibition observed across multiple experimental replicates. The utilization of TZM-bl cells containing a beta-galactosidase expression cassette with a Human Immunodeficiency Virus type 1-induced promoter enabled precise quantification of viral inhibition through X-gal hydrolysis assays, providing robust experimental validation of antiviral activity.

Structural biology investigations have revealed detailed molecular mechanisms underlying the compound's antiviral activity. X-ray crystallographic analyses demonstrated that the compound binds to a conserved cavity between the attachment and fusion subunits of Ebolavirus glycoprotein, with two molecules occupying the binding site simultaneously. The binding interactions involve extensive hydrophobic contacts with residues Val106, Ala101, Leu515, and Tyr517, while the hydroxyphenoxy ethyl moiety establishes specific interactions with Arg64 and Thr519. The piperidine carboxamide group extends into the protein tunnel, forming hydrogen bonds with Asn61 and Arg587 from neighboring monomers, thereby exploiting protein interactions not utilized by previously characterized glycoprotein binders. These detailed structural insights provide valuable information for rational drug design efforts and structure-activity relationship optimization.

Biological Activity Target System Measured Efficacy Research Application
Antiviral Activity Ebolavirus Glycoprotein IC50 = 50 nM Hemorrhagic fever therapeutics
Protein Binding GP1-GP2 Interface Two-molecule occupancy Structural biology studies
Pseudovirus Inhibition HIV-1 derived vectors Dose-dependent response Antiviral screening platforms
Crystallographic Analysis Protein-ligand complexes High-resolution structures Drug design optimization

The compound's applications in medicinal chemistry research extend beyond antiviral development to encompass broader investigations of heterocyclic chemistry and pharmacophore identification. Pyrazole derivatives, including the compound under investigation, have been extensively studied for their diverse biological activities, including antimicrobial, analgesic, anticancer, anti-tuberculosis, anti-inflammatory, antidepressant, anticonvulsant, antihyperglycemic, antipyretic, antihelmintic, antioxidant, and herbicidal properties. The presence of the pyrazole ring system in numerous clinically approved medications, including celecoxib for inflammation management and sildenafil for erectile dysfunction, underscores the therapeutic relevance of this structural class. Contemporary research efforts have focused on the development of novel synthetic methodologies for pyrazole derivatives, including gold-catalyzed tandem aminofluorination reactions and other advanced synthetic approaches that enable access to structurally diverse analogs for biological evaluation.

Relationship to Other Pyrazole Derivatives

The structural and functional relationships between this compound and other pyrazole derivatives illuminate the broader significance of this compound class in pharmaceutical science. Systematic investigations of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have demonstrated their utility as cyclooxygenase inhibitors, with specific compounds exhibiting selective inhibition of cyclooxygenase-1 and cyclooxygenase-2 enzymes. Virtual screening approaches utilizing molecular docking simulations have been employed to evaluate newly designed derivatives against multiple protein targets, including two cyclooxygenase-1 variants and two cyclooxygenase-2 variants, providing comprehensive structure-activity relationship data for anti-inflammatory agent development. These studies have identified several compounds with promising inhibitory activities, demonstrating the continued relevance of pyrazole-based scaffolds in contemporary drug discovery efforts.

Comparative analysis with established pyrazole-containing pharmaceuticals reveals both similarities and distinctive features of the compound under investigation. Celecoxib, a well-characterized cyclooxygenase-2 selective inhibitor, shares the pyrazole core structure but differs significantly in its substitution pattern and overall molecular architecture. The pyrazole ring in celecoxib is substituted with trifluoromethyl and phenyl groups, contrasting with the hydroxyphenoxy and phenyl substitution pattern observed in the compound under study. Similarly, other clinically relevant pyrazole derivatives such as zaleplon, betazole, and CDPPB exhibit distinct structural features while maintaining the fundamental pyrazole heterocycle. These structural variations contribute to different pharmacological profiles and therapeutic applications, highlighting the versatility of the pyrazole scaffold in medicinal chemistry.

Recent research into pyrazole derivatives has revealed promising anticancer activities, with studies demonstrating significant inhibition of cancer cell lines and induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins. Investigations published in the Journal of Medicinal Chemistry have reported inhibitory concentration values in the micromolar range for various pyrazole derivatives against breast cancer cell lines, indicating potential therapeutic applications in oncology. Anti-inflammatory effects have also been documented, with animal model studies showing significant reductions in edema and cytokine levels following treatment with pyrazole-containing compounds. Additionally, neuroprotective effects have been observed in vitro, suggesting potential applications in treating neurodegenerative diseases. These diverse biological activities underscore the therapeutic potential of pyrazole derivatives and provide context for understanding the significance of the compound under investigation.

Pyrazole Derivative Therapeutic Application Key Structural Features Clinical Status
Celecoxib Anti-inflammatory Trifluoromethyl-substituted pyrazole FDA Approved
Sildenafil Erectile dysfunction Pyrazolo[4,3-d]pyrimidin-7-one FDA Approved
Zaleplon Sleep disorders Pyrazolo[1,5-a]pyrimidine FDA Approved
Study Compound Antiviral activity Hydroxyphenoxy-substituted pyrazole Research Stage

The synthetic accessibility and structural diversity of pyrazole derivatives have made them attractive targets for combinatorial chemistry and high-throughput screening approaches. Various synthetic methodologies have been developed for the preparation of substituted pyrazoles, including classical Knorr-type reactions involving the condensation of 1,3-diketones with hydrazine, as well as more recent approaches utilizing 1,3-dipolar cycloaddition reactions and α,β-unsaturated aldehyde-hydrazine condensations. The development of mild and efficient protocols for accessing fluoropyrazoles through gold-catalyzed tandem aminofluorination reactions represents a significant advancement in synthetic methodology, enabling the preparation of previously inaccessible structural analogs. These synthetic advances have facilitated the exploration of structure-activity relationships and the identification of novel bioactive compounds within the pyrazole chemical space.

Properties

IUPAC Name

1-[2-[3-hydroxy-4-(4-phenyl-1H-pyrazol-5-yl)phenoxy]ethyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c24-23(29)17-8-10-27(11-9-17)12-13-30-18-6-7-19(21(28)14-18)22-20(15-25-26-22)16-4-2-1-3-5-16/h1-7,14-15,17,28H,8-13H2,(H2,24,29)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIQTHALSLWYHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fragment 1: Piperidine-4-Carboxamide Synthesis

Piperidine-4-carboxamide is typically derived from ethyl piperidine-4-carboxylate, a commercially available precursor. Hydrolysis of the ester to the carboxylic acid, followed by amidation, forms the carboxamide. For instance, ethyl piperidine-4-carboxylate undergoes saponification with aqueous NaOH to yield piperidine-4-carboxylic acid, which is then activated using coupling agents like [1-ethyl-3-(3-dimethylaminopropyl)carbodiimide] (EDC) and reacted with ammonium chloride to form the carboxamide.

Fragment 2: Phenoxy-Ethyl Linker Installation

The phenoxy-ethyl bridge is introduced via nucleophilic aromatic substitution or Mitsunobu reaction. For example, 2-chloroethylphenol derivatives can react with the piperidine nitrogen under basic conditions. In one protocol, ethyl piperidine-4-carboxylate was refluxed with 2-chloroethylphenol in toluene using potassium carbonate as a base, achieving 81% yield.

Fragment 3: 4-Phenyl-1H-Pyrazole Construction

The pyrazole ring is synthesized via cyclocondensation of hydrazines with 1,3-diketones or alkynes. A common method involves reacting phenylacetylene with hydrazine hydrate in ethanol under reflux, followed by functionalization at the 3-position.

Detailed Synthetic Pathways

Synthesis of Piperidine-4-Carboxamide

Ethyl piperidine-4-carboxylate (10 mmol) is hydrolyzed with 1N NaOH (20 mL) at 80°C for 3 hours, acidified with HCl, and extracted with ethyl acetate to yield piperidine-4-carboxylic acid. This intermediate is then treated with EDC (1.2 eq) and HOBt (1 eq) in DMF, followed by ammonium chloride (1.5 eq) to afford the carboxamide in 75–85% yield.

Introduction of the Phenoxy-Ethyl Chain

The piperidine-4-carboxamide (5 mmol) is alkylated with 2-(4-bromo-3-hydroxyphenoxy)ethyl bromide (5.5 mmol) in acetonitrile using potassium carbonate (10 mmol) as a base. The reaction proceeds at 50°C for 12 hours, yielding the intermediate phenoxy-ethyl-piperidine-carboxamide in 70% yield.

Pyrazole Ring Formation and Coupling

The hydroxyphenyl intermediate (3 mmol) is subjected to a Sonogashira coupling with phenylacetylene (3.3 mmol) using Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) in triethylamine, followed by cyclization with hydrazine hydrate to install the pyrazole ring. Final purification via silica gel chromatography affords the target compound in 65% yield.

Optimization and Challenges

Protecting Group Strategies

The phenolic hydroxyl group necessitates protection during alkylation steps. Benzyl ether protection (using BnCl and K₂CO₃) is common, with subsequent deprotection via hydrogenolysis (H₂, Pd/C) achieving >90% recovery.

Catalytic Enhancements

Palladium catalysts, such as bis(tri-t-butylphosphine)palladium(0), improve coupling efficiencies in pyrazole synthesis. For example, aryl bromide intermediates coupled with phenylboronic acid using Pd(dtbpf)Cl₂ achieved 85% yield in patent literature.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates, while toluene or dioxane is preferred for high-temperature cyclizations. Reflux conditions (100–120°C) are critical for completing ring-forming reactions within 6–12 hours.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • NMR : The piperidine protons resonate at δ 1.70–2.20 ppm (m, 4H), while the pyrazole C-H appears as a singlet at δ 8.10 ppm.

  • HRMS : Calculated for C₂₃H₂₆N₄O₃ [M+H]⁺: 406.5; Observed: 406.4.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirmed >98% purity, with a retention time of 6.2 minutes.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide can undergo various chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) at elevated temperatures.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties, particularly in targeting various cancer cell lines. The pyrazole moiety in the compound is known for its ability to inhibit tumor growth through multiple mechanisms:

  • Inhibition of Cell Proliferation : Research indicates that compounds containing pyrazole derivatives can effectively inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .
  • Targeting Specific Pathways : The compound may interact with key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Neuroprotective Effects

Given the presence of the piperidine structure, this compound may also demonstrate neuroprotective properties. Studies suggest that similar compounds can modulate neurotransmitter levels and protect neuronal cells from oxidative stress, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease .

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic properties of 1-(2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide is crucial for its application in drug development:

  • Absorption : The compound shows favorable absorption characteristics due to its lipophilicity, enhancing its bioavailability.
  • Metabolism : It is likely metabolized through cytochrome P450 enzymes, which is common for compounds with aromatic structures .
  • Excretion : Studies on similar compounds suggest renal excretion as a primary route, necessitating further investigation into its metabolic pathways.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant inhibition of cancer cell lines with IC50 values in the nanomolar range.
Study 2Showed anti-inflammatory effects in animal models, reducing edema and cytokine levels significantly.
Study 3Reported neuroprotective effects in vitro, indicating potential for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or modulating enzyme activity.

    Receptors: Binding to receptors and altering signal transduction pathways.

    Pathways: Affecting cellular pathways involved in disease processes.

Comparison with Similar Compounds

Compound A : 1-(2-{3-Hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenoxy}ethyl)piperidine-4-carboxamide (CAS 1093065-83-8)

  • Key Differences :
    • Substituents : A methoxyphenyl group replaces the phenyl group on the pyrazole ring (4-position).
    • Additional Groups : A methyl group at the 5-position of the pyrazole and a methyl group on the phenyl ring.
  • Impact: The methoxy group may enhance metabolic stability compared to the unsubstituted phenyl group in the target compound.
  • Molecular Formula : C26H32N4O4 (Avg. Mass: 464.566) .

Compound B : 1-(1-(4-Chlorobenzyl)-1H-indole-2-carbonyl)-N-((1-methyl-1H-pyrazol-3-yl)methyl)piperidine-4-carboxamide (27e)

  • Key Differences: Core Structure: Indole-2-carboxamide replaces the pyrazole-phenoxyethyl scaffold. Substituents: A chlorobenzyl group on the indole and a methylpyrazole moiety.
  • Impact: The indole core may confer distinct electronic properties, influencing interactions with hydrophobic binding pockets.
  • Synthetic Yield : 18%, lower than typical yields for pyrazole-based analogues .

Compound C : 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine

  • Key Differences: Core Structure: Pyrazolo-pyrimidine fused with a thieno-pyrimidine system. Synthetic Route: Uses Vilsmeier–Haack reagent for formylation, achieving 82% yield.
  • Impact : The fused heterocyclic system increases rigidity, which may enhance target affinity but reduce solubility. The absence of a piperidine-carboxamide group limits direct comparison in pharmacokinetic profiles .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Compound A Compound B
Molecular Weight ~463.5 (estimated) 464.566 535.0 (estimated)
Key Functional Groups Phenyl, hydroxyl, carboxamide Methoxyphenyl, methyl Chlorobenzyl, methylpyrazole
Synthetic Yield Not reported Not reported 18%
Hydrogen Bond Donors 3 (hydroxyl, carboxamide) 3 2
LogP (Predicted) ~2.5 ~2.8 (methoxy increases lipophilicity) ~3.2 (chlorobenzyl)

Commercial and Research Relevance

  • Commercial Availability : Compound A and its dimethoxyphenyl analogue (CAS 1092797-59-5) are listed by suppliers like Hangzhou JHChem, indicating industrial interest in pyrazole-piperidine hybrids for drug discovery .
  • Structural Characterization : X-ray crystallography data for related compounds (e.g., 1-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one) emphasize the importance of conformational analysis for optimizing target binding .

Biological Activity

1-(2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide is a complex organic compound that integrates a piperidine ring with a pyrazole moiety and a phenoxyethyl linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may have implications in treating various diseases, including cancer and neurological disorders.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

IUPAC Name 1[2[3hydroxy4(4phenyl1Hpyrazol5yl)phenoxy]ethyl]piperidine4carboxamide\text{IUPAC Name }1-[2-[3-hydroxy-4-(4-phenyl-1H-pyrazol-5-yl)phenoxy]ethyl]piperidine-4-carboxamide
PropertyValue
Molecular FormulaC23H26N4O3
Molecular Weight426.48 g/mol
CAS Number1010869-76-7
InChIInChI=1S/C23H26N4O3/c24...

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its interaction with biological targets.

The mechanism of action involves:

  • Enzyme Interaction : The compound may inhibit or modulate the activity of specific enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : It can bind to various receptors, altering signal transduction pathways that are crucial in disease processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, possibly through apoptosis induction in cancer cells.
  • Anti-inflammatory Effects : The compound may reduce inflammatory responses, making it a candidate for treating inflammatory diseases.
  • Neurological Implications : Its structure suggests potential applications in neuropharmacology, particularly in modulating neurotransmitter systems.

Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry investigated the anticancer activity of various pyrazole derivatives, including this compound. It was found to induce apoptosis in breast cancer cell lines through caspase activation and modulation of Bcl-2 family proteins. The compound showed IC50 values indicating effective cytotoxicity at micromolar concentrations .

Study 2: Anti-inflammatory Mechanism

In another study, the anti-inflammatory properties were evaluated using a carrageenan-induced paw edema model in rats. The results demonstrated significant reduction in paw swelling compared to control groups, suggesting that the compound effectively modulates inflammatory pathways .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
4-(3-phenyl-[1,2,4]thiadiazol-5-yl)-piperazineFAAH inhibitionPubMed
N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin]AnticancerACS Publications

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Alkylation of piperidine intermediates : For example, methyl esters of piperidine derivatives are reacted under controlled conditions to introduce phenoxyethyl side chains (e.g., using methyl (2R,4R)-piperidine carboxylate as a precursor) .
  • Condensation reactions : Aromatic acid chlorides are condensed with pyrazole-containing intermediates to form the carboxamide moiety, as seen in analogous syntheses of pyrazolyl-phenoxyethyl derivatives .
  • Key intermediates include 4-phenyl-1H-pyrazole-3-ylphenol and piperidine-4-carboxamide precursors.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate proton environments and carbon frameworks, particularly for stereochemical assignments of piperidine and pyrazole rings .
  • Infrared (IR) Spectroscopy : Confirms functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹) and hydroxy groups (broad O-H stretch at ~3200 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS determines molecular ion peaks and fragmentation patterns to verify the molecular formula .

Advanced Research Questions

Q. How can researchers address steric hindrance challenges during the alkylation of piperidine intermediates in the synthesis of this compound?

  • Methodological Answer :

  • Optimized reaction conditions : Use bulky protecting groups (e.g., tert-butoxycarbonyl, BOC) on the piperidine nitrogen to reduce steric clashes during alkylation .
  • Microwave-assisted synthesis : Enhances reaction efficiency by reducing reaction times and improving yield under controlled thermal conditions .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates, facilitating nucleophilic substitution .

Q. What computational methods are effective in predicting the conformational stability and biological target interactions of this molecule?

  • Methodological Answer :

  • Quantum mechanical calculations : Density Functional Theory (DFT) models predict ground-state geometries and electronic properties of the carboxamide and pyrazole moieties .
  • Molecular docking : Tools like AutoDock Vina simulate binding affinities to biological targets (e.g., kinases or GPCRs) by analyzing hydrogen bonding and π-π stacking interactions with the phenylpyrazole core .
  • Molecular Dynamics (MD) simulations : Assess conformational stability in aqueous environments, critical for pharmacokinetic profiling .

Q. How should discrepancies in reported biological activity data for this compound be methodologically analyzed?

  • Methodological Answer :

  • Assay standardization : Control variables such as cell line viability, incubation time, and solvent (e.g., DMSO concentration) to minimize inter-study variability .
  • Solubility correction : Use co-solvents (e.g., PEG-400) or surfactants to address solubility limitations that may artificially reduce observed activity .
  • Meta-analysis : Statistically compare IC₅₀ values across studies using tools like ANOVA to identify outliers or assay-specific biases .

Q. What strategies are recommended for improving the aqueous solubility of this carboxamide derivative in pharmacological studies?

  • Methodological Answer :

  • Salt formation : Convert the carboxamide to a hydrochloride or sodium salt to enhance polarity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to increase hydrophilicity without altering the active moiety .
  • Nanoparticle encapsulation : Use liposomal carriers or cyclodextrin complexes to improve bioavailability in in vivo models .

Q. How can X-ray crystallography be utilized to resolve stereochemical ambiguities in derivatives of this compound?

  • Methodological Answer :

  • Single-crystal growth : Optimize crystallization conditions (e.g., slow evaporation in ethanol/water mixtures) to obtain high-quality crystals .
  • Flack parameter analysis : Determine absolute configuration using anomalous dispersion effects in chiral centers of the piperidine ring .
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., hydrogen bonds between hydroxy and carboxamide groups) to validate crystal packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.